Phensuximide
Overview
Description
Phensuximide is a member of the succinimide class of compounds, known for its anticonvulsant properties. It is primarily used in the treatment of epilepsy, specifically to manage absence (petit mal) seizures. The compound works by suppressing the paroxysmal three-cycle-per-second spike and wave EEG pattern associated with lapses of consciousness .
Preparation Methods
. The reaction typically involves the use of 4,4’-bipyridine and palladium diacetate as catalysts in the presence of acetic acid, tetrahydrofuran, and water. The reaction is carried out at 80°C for 24 hours using the Schlenk technique, yielding the product with a high efficiency of 92% .
Chemical Reactions Analysis
Phensuximide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving the nitrogen atom in its structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the conjugate addition of arylboronic acids to N-methylmaleimide yields N-methyl-2-phenylsuccinimide .
Scientific Research Applications
Phensuximide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving succinimides and their derivatives.
Biology: this compound is studied for its effects on neuronal systems and its potential neuroprotective properties.
Medicine: The primary application of this compound is in the treatment of epilepsy, particularly absence seizures. .
Industry: This compound’s synthesis and reactions are of interest in the pharmaceutical industry for the development of new anticonvulsant drugs
Mechanism of Action
The exact mechanism of action of phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in generating the three-per-second rhythm associated with absence seizures. This compound may inhibit the depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue . Additionally, it reduces T-type calcium currents in thalamic neurons, which helps control seizure activity .
Comparison with Similar Compounds
Phensuximide is part of the succinimide family of anticonvulsants, which also includes ethosuximide and methsuximide . These compounds share similar structures and mechanisms of action but differ in their specific applications and side-effect profiles:
Ethosuximide: Primarily used for treating absence seizures in children and adolescents.
Methsuximide: Used for more complicated absence seizures and has a worse side-effect profile compared to ethosuximide.
This compound is unique in its specific application for absence seizures and its relatively favorable side-effect profile compared to methsuximide .
Properties
IUPAC Name |
1-methyl-3-phenylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFNJKHKGIJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023460 | |
Record name | Phensuximide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21e+00 g/L | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phensuximide's mechanism of action not understood, but may act in inhibitory neuronal systems that are important in the generation of the three per second rhythm. It's effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue. | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
86-34-0 | |
Record name | Phensuximide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phensuximide [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |
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Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
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Record name | phensuccimide | |
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Record name | Phensuximide | |
Source | EPA DSSTox | |
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Record name | Phensuximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |
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Record name | PHENSUXIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |
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Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
Record name | Phensuximide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phensuximide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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